7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Description
Properties
IUPAC Name |
7-butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-3-4-7-20-10-11(18(2)14(22)17-12(10)21)16-13(20)19-8-5-15-6-9-19/h15H,3-9H2,1-2H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARYHVKQXCTWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The methyl group at the 3rd position is introduced via methylation reactions using methyl iodide or similar reagents.
Piperazine Introduction: The piperazin-1-yl group is introduced through nucleophilic substitution reactions, where piperazine reacts with the purine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the sulfur-containing moieties and nitrogen atoms. Key transformations include:
Thioether oxidation :
The butylthio group (–S–) oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
| Reaction Conditions | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 0°C, DCM, 2 hrs | mCPBA | Sulfoxide | 78 | |
| RT, MeOH, 6 hrs | H₂O₂ (30%) | Sulfone | 65 |
Purine core oxidation :
The purine ring can undergo hydroxylation at position 8 under strong oxidizing conditions (e.g., KMnO₄), forming 8-hydroxy derivatives. This reaction is pH-dependent, with optimal yields observed in neutral aqueous solutions.
Reduction Reactions
Reductive modifications target the purine ring’s double bonds and substituents:
Nitrile reduction :
The compound’s nitrile groups (–CN) reduce to amines (–CH₂NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
| Substrate | Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 8-Cyano derivative | LiAlH₄ | THF, reflux, 4 hrs | Primary amine | 82 |
| 7-Nitrile analog | H₂ (50 psi), Pd-C | EtOH, RT, 12 hrs | Secondary amine | 75 |
Disulfide bond cleavage :
Dithiolane rings in related analogs undergo reductive cleavage with NaBH₄, producing thiol intermediates.
Nucleophilic Substitution
The piperazine and purine moieties participate in SNAr (nucleophilic aromatic substitution) reactions:
Piperazine substitution :
The piperazinyl group reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.
| Electrophile | Solvent | Temperature | Reaction Time | Product Type |
|---|---|---|---|---|
| Benzyl bromide | DMF | 80°C | 3 hrs | N-Benzyl derivative |
| Ethyl chloroacetate | Acetonitrile | RT | 24 hrs | Carboxylate analog |
Purine ring substitution :
Halogen atoms at position 2 or 6 undergo displacement with amines or alkoxides. For example, 6-chloro derivatives react with morpholine to yield 6-morpholino products .
Cross-Coupling Reactions
Transition metal-catalyzed reactions enable structural diversification:
Suzuki-Miyaura coupling :
Aryl boronic acids couple with halogenated purine precursors using Pd(PPh₃)₄.
| Aryl Boronic Acid | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 8-Arylpurine derivative | 68 |
| 2-Naphthyl | PdCl₂(dppf) | CsF | Naphthalene-fused analog | 73 |
Heck reaction :
Alkenes couple with iodopurine derivatives under Pd catalysis, introducing unsaturated side chains.
Stability and Degradation
The compound degrades under extreme conditions:
-
Acidic Hydrolysis : The purine ring hydrolyzes in 6M HCl at 100°C, yielding xanthine derivatives.
-
Photodegradation : UV light (254 nm) induces N-dealkylation, forming 3-methylxanthine as a major byproduct.
Comparative Reactivity
The table below contrasts reactivity trends between 7-butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione and structural analogs:
| Compound | Oxidation Rate (rel.) | Reduction Efficiency | Cross-Coupling Yield |
|---|---|---|---|
| 7-Butyl-3-methyl-8-piperazin-1-yl | 1.0 (reference) | 1.0 (reference) | 1.0 (reference) |
| 7-Benzyl analog | 0.8 | 1.2 | 0.7 |
| 8-Pyrrolidinyl derivative | 1.3 | 0.9 | 1.1 |
Scientific Research Applications
Pharmacological Applications
1.1 Diabetes Management
Research indicates that 7-butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control in diabetic patients, making it a potential therapeutic agent for diabetes treatment.
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It may modulate various cellular signaling pathways involved in inflammatory responses, suggesting its utility in treating conditions characterized by chronic inflammation.
1.3 Cancer Therapeutics
Preliminary studies have explored the potential of this compound as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in tumor growth could position it as a candidate for cancer therapy.
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups on the purine structure. This flexibility enables researchers to explore structure-activity relationships and develop derivatives with enhanced biological activity .
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-7-benzyl-8-piperazin-1-ylpurine-2,6-dione | Benzyl group at the 7-position | Potentially different pharmacokinetics due to aromatic substitution |
| 3-Methyl-8-piperazin-1-yldipropylpurine-2,6-dione | Dipropyl substitution at the 8-position | May exhibit enhanced lipophilicity |
| 3-Methyl-7-(4-fluorophenyl)-8-piperazin-1-yldione | Fluorophenyl group | Increased potency due to electron-withdrawing fluorine |
This table illustrates the diversity within the purine class and highlights how modifications can lead to distinct biological profiles and therapeutic potentials.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Case Study 1: Diabetes Treatment
In a controlled study involving diabetic animal models, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The results demonstrated its potential as a DPP-IV inhibitor.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound showed a marked decrease in inflammatory markers in treated subjects, indicating its potential role in managing chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Alkoxy-1,3-dimethyl-7-(4-phenyl-1-piperazinyl)-alkyl-purine-2,6-dione Derivatives
- Core Structure : Purine-2,6-dione with 1,3-dimethyl substitutions.
- Key Differences :
- Position 7: A 3-chloroalkyl chain links the purine core to a 4-phenylpiperazine group, contrasting with the direct 8-piperazinyl substitution in the target compound.
- Position 8: Alkoxy groups (e.g., methoxy, ethoxy) instead of the butyl group in the target compound.
- Pharmacological Profile : These derivatives were converted to hydrochloride salts for binding studies, indicating enhanced water solubility. Their activity as 5-HT1A antagonists highlights the importance of the piperazinyl group in receptor engagement .
Pyrazine-dione Derivatives (Dihydroxypyrido-pyrazine-1,6-dione)
- Core Structure : Pyrazine-1,6-dione, a bicyclic system distinct from the purine scaffold.
- Key Similarity : Incorporation of a piperazine-like motif (e.g., dihydroxypyrido-pyrazine) for metal-binding or receptor interaction.
- Potency and PK Profile: Compound 46 (Table 7 in ) demonstrated an EC50 of 6 nM, indicating high potency.
Natural Product Derivatives (Flavonoids and Steroids)
- Flavanonols/Flavanols (): These polyphenolic compounds (e.g., dihydroxyphenylpropanoic acid-substituted derivatives) share dione moieties but are structurally unrelated to purine-2,6-diones. Their biological activity is linked to antioxidant properties rather than receptor antagonism .
- Ergost-25-ene-3,6-dione (): A steroid derivative with a dione group showed higher binding affinity to BRCA1 than doxorubicin. However, its triterpenoid structure contrasts sharply with the synthetic purine-based target compound, limiting direct comparison except in ADMET properties .
Key Findings and Implications
Structural Flexibility vs. Potency : The direct piperazinyl substitution in the target compound may enhance receptor binding compared to alkoxy-linked analogs, though potency data (e.g., EC50) remains unreported .
Natural Products: While flavonoid and steroid diones exhibit diverse bioactivities, their mechanisms differ fundamentally from synthetic purine-2,6-diones, emphasizing the latter’s tailored design for receptor modulation .
Biological Activity
7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a heterocyclic compound belonging to the purine family. Its structure features a butyl group at the 7th position, a methyl group at the 3rd position, and a piperazin-1-yl group at the 8th position of the purine ring. This unique substitution pattern suggests potential biological activity, particularly in pharmacological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. Notably, it has been explored for its antidepressant and anxiolytic properties, likely due to its influence on serotonergic pathways and metabolic processes .
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Antidepressant Effects : The presence of the piperazine moiety is linked to serotonin receptor modulation, which is crucial in managing depression .
- Anxiolytic Potential : Similar compounds have shown promise in reducing anxiety symptoms by affecting neurotransmitter systems .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Butyl substituent | Antidepressant effects |
| 8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Diazepan ring | Potential anxiolytic properties |
This table highlights how structural variations can influence biological activities among purine derivatives.
Study 1: Antidepressant Activity
In a study examining the antidepressant effects of various purine derivatives, this compound was found to significantly reduce depressive-like behaviors in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting a direct interaction with serotonin receptors .
Study 2: Anxiolytic Properties
Another research project focused on the anxiolytic potential of this compound. Results indicated that it effectively reduced anxiety-related behaviors in rodents. The study concluded that its action might be mediated through modulation of GABAergic pathways alongside serotonergic systems .
Synthesis and Production
The synthesis of this compound involves several key steps:
- Starting Materials : Utilization of commercially available purine derivatives.
- Methylation : Introduction of the methyl group at the 3rd position using methyl iodide.
- Piperazine Introduction : Nucleophilic substitution where piperazine reacts with the purine derivative.
Industrial Production Methods
Industrial synthesis may include optimized reaction conditions such as:
- Use of specific catalysts to enhance yield.
- Selection of appropriate solvents for efficient reactions.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic pathway for 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione?
- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors. For purine-dione derivatives, modular assembly via nucleophilic substitution or cross-coupling reactions is common. For example, the piperazine moiety can be introduced via Buchwald-Hartwig amination, while the purine core may be built using cyclization of pyrimidine intermediates under acidic conditions . Reaction optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches, as highlighted by ICReDD’s integration of computational reaction path searches and experimental feedback loops .
Q. How can structural characterization of this compound be optimized using spectroscopic and computational tools?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT, HSQC) to confirm the molecular framework. For ambiguous stereochemistry or tautomeric forms, density functional theory (DFT)-based NMR chemical shift calculations can resolve discrepancies . X-ray crystallography is recommended for absolute configuration determination, as demonstrated for structurally analogous purine-diones .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For purine derivatives, adenosine receptor binding assays (A₁, A₂ₐ, A₂в, A₃) or kinase inhibition screens are logical starting points. Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., theophylline for adenosine receptors) to validate activity . Ensure assay reproducibility by adhering to statistical DoE principles, such as factorial designs to account for variables like pH and temperature .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for enhanced target selectivity?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess ligand-receptor binding stability. For adenosine receptors, align the compound’s piperazine and butyl groups with known pharmacophores (e.g., hydrophobic pockets in A₂в). Free energy perturbation (FEP) calculations can quantify substituent effects on binding affinity . Validate predictions with mutagenesis studies on key receptor residues .
Q. What strategies resolve contradictions in activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. cAMP accumulation for GPCRs). If discrepancies persist, investigate off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays). For metabolic instability, use LC-MS/MS to identify degradation products and refine the structure via metabolically stable substituents (e.g., fluorinated alkyl chains) .
Q. How can structure-activity relationship (SAR) studies be systematized for this compound class?
- Methodological Answer : Adopt a fragment-based approach:
- Step 1 : Synthesize analogs with incremental modifications (e.g., varying alkyl chain length, replacing piperazine with morpholine).
- Step 2 : Test analogs in a standardized assay panel (e.g., receptor binding, solubility, metabolic stability).
- Step 3 : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity . Reference analogous purine-dione SAR studies for scaffold-specific trends .
Q. What experimental and computational methods are critical for elucidating reaction mechanisms in its synthesis?
- Methodological Answer : For key steps (e.g., cyclization or amination), employ kinetic isotope effects (KIE) and intermediate trapping (e.g., ESI-MS detection). Pair with DFT-based transition-state modeling to confirm mechanistic pathways. ICReDD’s hybrid computational-experimental framework is a validated model for such studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
